molecular formula C18H13BrN2S B12742630 1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile CAS No. 89451-39-8

1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile

Cat. No.: B12742630
CAS No.: 89451-39-8
M. Wt: 369.3 g/mol
InChI Key: CUGLMAWCQUGFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring fused with a thioxo group, a bromophenyl group, and a phenyl group

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with malononitrile and thiourea in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like iodine in methanol.

    Reduction: Reduction reactions can modify the thioxo group to a thiol group under suitable conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

89451-39-8

Molecular Formula

C18H13BrN2S

Molecular Weight

369.3 g/mol

IUPAC Name

4-(4-bromophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H13BrN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10,15-16H,(H,21,22)

InChI Key

CUGLMAWCQUGFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.